molecular formula C13H17BN2O2 B6160611 2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1418130-39-8

2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B6160611
CAS No.: 1418130-39-8
M. Wt: 244.1
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Description

2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative with a molecular formula of C14H18BNO2. This compound is characterized by the presence of an amino group, a cyano group, and a boronic ester group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 2-amino-6-bromobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under Suzuki coupling conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts.

Types of Reactions:

  • Suzuki Coupling: This compound is commonly used in Suzuki coupling reactions to form biaryl compounds.

  • Oxidation and Reduction: It can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding amine.

  • Substitution Reactions: The boronic ester group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvent (e.g., toluene).

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki coupling reactions.

  • Carboxylic Acids: From oxidation reactions.

  • Amines: From reduction reactions.

Scientific Research Applications

2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the development of bioactive compounds and probes for biological studies.

  • Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.

  • Molecular Recognition: It can be used to design sensors and probes for detecting specific molecules.

Comparison with Similar Compounds

  • 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but different position of the amino group.

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: Contains a benzoxazinone ring instead of a cyano group.

Uniqueness: 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of functional groups, which allows for diverse chemical transformations and applications.

Properties

CAS No.

1418130-39-8

Molecular Formula

C13H17BN2O2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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